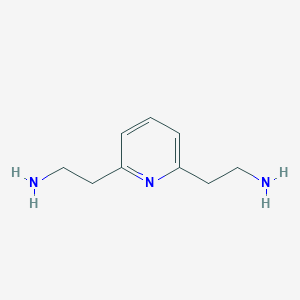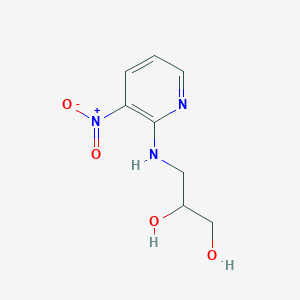
Anticancer agent 73
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of Anticancer agent 73 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and specific to the research and development laboratories that produce this compound .
Industrial Production Methods: : Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced chemical reactors, purification techniques, and stringent quality control measures to produce the compound at a commercial scale .
Analyse Des Réactions Chimiques
Types of Reactions: : Anticancer agent 73 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced derivatives .
Applications De Recherche Scientifique
Anticancer agent 73 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the interactions between small molecules and RNA-binding proteins.
Biology: Investigated for its role in modulating the expression of miRNAs and its impact on cellular processes.
Medicine: Explored as a potential therapeutic agent for the treatment of hepatocellular carcinoma and other cancers.
Industry: Utilized in the development of new anticancer drugs and as a reference compound in pharmaceutical research
Mécanisme D'action
Anticancer agent 73 exerts its effects by targeting the TAR RNA-binding protein 2 (TRBP) and disrupting its interaction with Dicer. This disruption leads to the rebalancing of the expression profile of oncogenic or tumor-suppressive miRNAs, thereby inhibiting the proliferation and metastasis of hepatocellular carcinoma cells. The molecular targets and pathways involved include the modulation of miRNA biogenesis and the regulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Compound 73: Known for its selective targeting of TRBP and its potent anticancer activity.
Pyrimidine Derivatives: These compounds also exhibit anticancer activity by targeting various biological pathways.
Piperazine Heterocycles: These compounds are known for their wide range of biological activities, including anticancer properties.
Anthraquinones: These compounds form the core of various anticancer agents and are known for their potent activity against drug-resistant cancers.
Uniqueness: : Anticancer agent 73 is unique in its specific targeting of the TRBP-Dicer interaction, which is a novel mechanism of action compared to other anticancer agents. This specificity allows for the selective inhibition of hepatocellular carcinoma cell proliferation and metastasis, making it a promising candidate for further development as an anticancer therapeutic .
Propriétés
Formule moléculaire |
C14H15NO4 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
ethyl 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C14H15NO4/c1-4-18-14(16)12-9(2)19-13(15-12)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3 |
Clé InChI |
DAFRLXQGMZPMLA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=N1)C2=CC=C(C=C2)OC)C |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

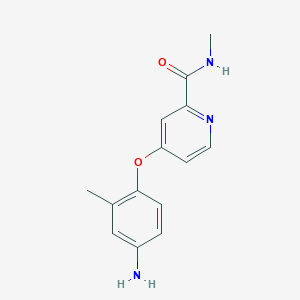

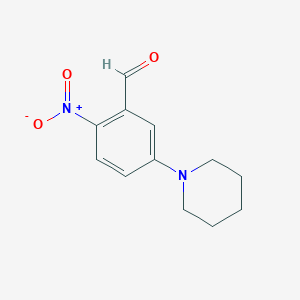


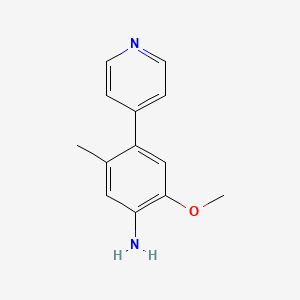
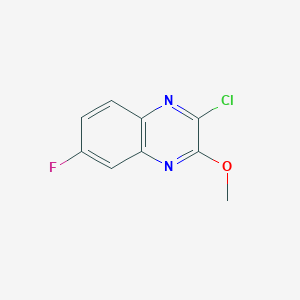
![[2-(2-Methoxyethoxy)ethoxy]methyl chloride](/img/structure/B8720666.png)
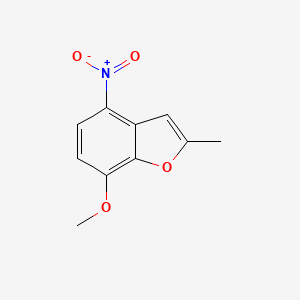
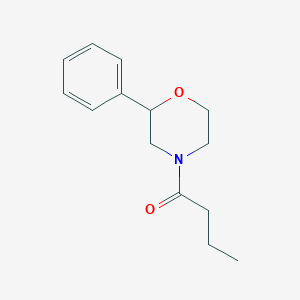
![8-Bromo-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B8720707.png)

